Iristectorin A
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Overview
Description
Iristectorin A is a natural product found in Iris kemaonensis, Iris domestica, and other organisms . It has a molecular formula of C23H24O12 .
Molecular Structure Analysis
The molecular structure of Iristectorin A is complex, with a molecular weight of 492.4 g/mol . The IUPAC name for Iristectorin A is 5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one .Physical And Chemical Properties Analysis
Iristectorin A has a molecular weight of 492.4 g/mol, and its computed properties include a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 12 .Scientific Research Applications
Neuroprotection in Stroke
Iristectorin A has been studied for its potential role in neuroprotection, particularly in the context of stroke. Research suggests that it may help in reducing neuronal damage caused by ischemic events. It appears to exert a protective effect by mitigating the effects of oxygen-glucose deprivation, which is a common consequence of stroke .
Anti-Apoptotic Effects
The compound has shown promise in reducing apoptosis in neuronal cells. This is significant because apoptosis, or programmed cell death, is a key factor in the progression of many neurodegenerative diseases. By inhibiting this process, Iristectorin A could potentially slow down the progression of such diseases .
Antioxidant Activity
Iristectorin A exhibits antioxidant properties, which are crucial in combating oxidative stress within the body. Oxidative stress is implicated in a variety of chronic conditions, including cardiovascular diseases and cancer. The antioxidant activity of Iristectorin A could therefore have widespread therapeutic implications .
Ferroptosis Regulation
Ferroptosis is a form of regulated cell death associated with iron metabolism and oxidative stress. Iristectorin A has been linked to the regulation of ferroptosis, suggesting a potential role in diseases where this process is dysregulated, such as certain cancers and neurodegenerative disorders .
Proteomic Research
In the field of proteomics, Iristectorin A has been used to study changes in protein expression related to various diseases. It may help identify potential diagnostic biomarkers and therapeutic targets, particularly in the context of stroke and other neurological conditions .
Traditional Medicine
Traditionally, compounds derived from the same family as Iristectorin A have been used in herbal medicine to treat inflammatory conditions. While not directly related to Iristectorin A, this traditional use highlights the therapeutic potential of related compounds and provides a historical context for current scientific research .
Mechanism of Action
Target of Action
Iristectorin A is a natural product derived from Iris tectorum A related compound, iristectorin b, has been shown to interact with proteins associated with stroke, such as slc3a2, tfr1, and hmox1 . These proteins are related to ferroptosis, a form of regulated cell death .
Mode of Action
It is known to exhibit anti-cancer activities . It’s plausible that Iristectorin A may interact with its targets, leading to changes in cellular processes that inhibit the proliferation of cancer cells.
Biochemical Pathways
Given its anti-cancer properties , it’s likely that it affects pathways related to cell proliferation and survival
Result of Action
Iristectorin A has been shown to have anti-cancer activities, particularly against breast cancer . This suggests that the molecular and cellular effects of Iristectorin A’s action may involve the inhibition of cancer cell proliferation and possibly the induction of cancer cell death.
Future Directions
properties
IUPAC Name |
5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-12-4-3-9(5-11(12)25)10-8-33-13-6-14(22(32-2)19(28)16(13)17(10)26)34-23-21(30)20(29)18(27)15(7-24)35-23/h3-6,8,15,18,20-21,23-25,27-30H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFODKTZIQVSGJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 132993930 |
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